CYP3A4 Independence Distinguishes PCMPA Metabolism from PCEPA
In a direct head-to-head comparison using cDNA-expressed human CYP isoenzymes, PCMPA O-demethylation was catalyzed exclusively by CYP2B6, CYP2C19, and CYP2D6, with no contribution from CYP3A4. In contrast, the homologous analog PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine) involved CYP2B6, CYP2C19, CYP2D6, and CYP3A4 [1]. The complete absence of CYP3A4 activity toward PCMPA represents a categorical metabolic difference from PCEPA.
| Evidence Dimension | CYP isoenzyme involvement in O-dealkylation |
|---|---|
| Target Compound Data | PCMPA: CYP2B6, CYP2C19, CYP2D6 (CYP3A4 not involved) |
| Comparator Or Baseline | PCEPA: CYP2B6, CYP2C19, CYP2D6, CYP3A4 |
| Quantified Difference | CYP3A4 contributes 0% of PCMPA net clearance vs 45% of PCEPA net clearance |
| Conditions | Insect cell microsomes expressing single human CYP isoenzymes; incubation analyzed by GC-MS or LC-MS |
Why This Matters
This metabolic difference means that CYP3A4-modulating co-medications or genetic polymorphisms will alter PCEPA clearance but not PCMPA clearance, directly impacting toxicological interpretation of co-ingestion scenarios.
- [1] Sauer C, Peters FT, Schwaninger AE, Meyer MR, Maurer HH. Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl)-3-ethoxypropanamine and N-(1-phenylcyclohexyl)-3-methoxypropanamine. Chem Res Toxicol. 2008 Oct;21(10):1949-55. doi: 10.1021/tx8001302. PMID: 18778087. View Source
